ICA-105665

Description

Properties

Key on ui mechanism of action |

ICA-105665 is an activator of subtypes of KCNQ ion channels, which are attractive targets for the treatment of epilepsy based on their function and genetic linkage to a seizure disorder. |

|---|---|

Molecular Formula |

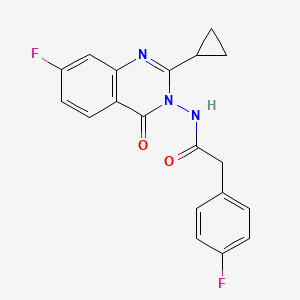

C19H15F2N3O2 |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl)-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-17(25)23-24-18(12-3-4-12)22-16-10-14(21)7-8-15(16)19(24)26/h1-2,5-8,10,12H,3-4,9H2,(H,23,25) |

InChI Key |

QVQACHQOSXTOLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICA-105665 on KCNQ Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-105665 is a potent, orally active small molecule that functions as a positive allosteric modulator of KCNQ (Kv7) potassium channels. Specifically, it targets heteromeric KCNQ2/3 and KCNQ3/5 channels, which are critical regulators of neuronal excitability. By enhancing the M-current, this compound reduces neuronal hyperexcitability, demonstrating a broad spectrum of anti-seizure activity in preclinical models and clinical studies.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its electrophysiological effects, binding site, and the experimental protocols used to elucidate its function.

Introduction to KCNQ Channels and the M-Current

The KCNQ gene family encodes five voltage-gated potassium channel subunits (KCNQ1-5). In the nervous system, the co-assembly of KCNQ2 and KCNQ3 subunits, and to a lesser extent KCNQ3 and KCNQ5, forms the molecular basis of the M-current (IM).[3] The M-current is a low-threshold, slowly activating, and non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential of neurons. By being active at subthreshold potentials, the M-current dampens repetitive firing and prevents neuronal hyperexcitability. Consequently, openers of KCNQ channels that enhance the M-current are attractive therapeutic targets for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4]

Electrophysiological Effects of this compound on KCNQ Channels

This compound enhances the function of KCNQ2/3 and KCNQ3/5 channels. Its primary mechanisms of action, as determined by electrophysiological studies, are a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal channel conductance.

Quantitative Data

The following table summarizes the key electrophysiological parameters of this compound and related KCNQ channel openers. Data for this compound is inferred from preclinical studies and compounds with similar mechanisms, such as ICA-27243.

| Parameter | Value | Channel Subtype | Experimental System | Reference |

| This compound | ||||

| Antiseizure Activity (dose) | <1 to 5 mg/kg | In vivo (rodent models) | Maximal electroshock, 6 Hz seizures, pentylenetetrazole, electrical kindling | [1] |

| ICA-27243 (related compound) | ||||

| EC50 (for V1/2 shift) | ~0.2 µM | KCNQ2/3 | CHO cells | [5] |

| Hyperpolarizing Shift in V1/2 | ~ -15 mV | KCNQ2/3 | CHO cells | [5] |

| Retigabine (comparator) | ||||

| EC50 (for V1/2 shift) | ~1.3 µM | KCNQ2/3 | CHO cells | [6] |

| Hyperpolarizing Shift in V1/2 | ~ -20 to -40 mV | KCNQ2/3 | Multiple expression systems | [6][7] |

Binding Site and Molecular Mechanism

This compound and its analogs, like ICA-27243, act at a novel binding site on KCNQ channels, distinct from that of other KCNQ openers such as retigabine.

Voltage-Sensor Domain (VSD) as the Binding Locus

Evidence strongly suggests that this compound binds within the S1-S4 voltage-sensor domain (VSD) of the KCNQ channel.[5][8] This is in contrast to retigabine, which binds to a conserved tryptophan residue in the S5-S6 pore domain.[5][9] The subtype selectivity of this compound for KCNQ2/3 and KCNQ3/5 channels likely arises from greater sequence diversity within the VSD compared to the highly conserved pore region.[5]

Proposed Mechanism of Action

By binding to the VSD, this compound is thought to stabilize the open conformation of the channel. This allosteric modulation facilitates the outward movement of the S4 voltage sensor in response to changes in membrane potential, leading to a hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials, thus increasing the hyperpolarizing influence of the M-current.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of electrophysiological and high-throughput screening assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to directly measure the ionic currents flowing through KCNQ channels in response to voltage changes and the application of this compound.

Objective: To determine the effect of this compound on the voltage-dependence of activation (V1/2) and the peak current amplitude of KCNQ channels.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP (pH 7.2).

-

Voltage Protocol (Double-Pulse Protocol):

-

Cells are held at a holding potential of -80 mV.

-

A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied to elicit KCNQ currents.

-

A second, maximal depolarizing pulse (e.g., to +40 mV) is applied after each test pulse to measure the tail current, which is used to construct the conductance-voltage (G-V) relationship.

-

-

-

Data Analysis:

-

Current amplitudes are measured at the end of the depolarizing steps.

-

The G-V curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential.

-

The curves are fitted with a Boltzmann function to determine the V1/2 of activation.

-

The effects of different concentrations of this compound are evaluated by comparing the V1/2 and peak current amplitudes in the presence and absence of the compound.

-

Thallium Flux Assay

This is a high-throughput screening (HTS) method used to identify and characterize KCNQ channel openers by measuring the influx of thallium (a surrogate for potassium) into cells.

Objective: To determine the potency (EC50) of this compound in activating KCNQ channels in a high-throughput format.

Methodology:

-

Cell Preparation: CHO or HEK293 cells stably expressing the KCNQ channel of interest are plated in 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

-

Compound Incubation: The dye-containing solution is replaced with a buffer containing varying concentrations of this compound, and the cells are incubated for a predefined period.

-

Thallium Addition and Fluorescence Reading: A stimulus buffer containing thallium is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader. The influx of thallium through open KCNQ channels leads to an increase in fluorescence.

-

Data Analysis:

-

The rate of fluorescence increase is proportional to the KCNQ channel activity.

-

Dose-response curves are generated by plotting the fluorescence signal against the concentration of this compound.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

-

Conclusion

This compound is a novel KCNQ channel opener with a distinct mechanism of action. By binding to the voltage-sensor domain of KCNQ2/3 and KCNQ3/5 channels, it facilitates channel opening at more hyperpolarized potentials, thereby enhancing the M-current and reducing neuronal excitability. This mechanism underlies its potent anti-seizure effects and highlights its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Further research into the specific residues within the VSD that interact with this compound will provide a more detailed understanding of its binding and allosteric modulation, aiding in the design of next-generation KCNQ channel openers with improved subtype selectivity and therapeutic profiles.

References

- 1. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of KCNQ and TREK Channels to the Resting Membrane Potential in Sympathetic Neurons at Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy | Semantic Scholar [semanticscholar.org]

- 7. The Voltage-Sensing Domain of Kv7.2 Channels as a Molecular Target for Epilepsy-Causing Mutations and Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.stockpr.com [content.stockpr.com]

- 9. Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of ICA-105665: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105665, also known as PF-04895162, is a potent, orally active small molecule that functions as an opener of specific neuronal voltage-gated potassium channels. Primarily targeting the KCNQ (Kv7) family, this compound has been investigated for its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, most notably epilepsy. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: KCNQ Channel Activation

The primary pharmacodynamic effect of this compound is the activation of heteromeric potassium channels composed of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 subunits.[1] These channels are crucial for generating the M-current, a slowly activating and non-inactivating potassium current that plays a pivotal role in stabilizing the resting membrane potential and controlling neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism of action underlies its demonstrated antiseizure effects in various preclinical models.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for its on-target and off-target activities.

On-Target Activity

| Target | Assay | Parameter | Value | Species | Reference |

| KCNQ2/Q3 | Electrophysiology | EC50 | 160 nM | Rat (cloned) | [3] |

Off-Target and Safety-Related Activity

| Target/Effect | Assay | Parameter | Value | Species/Cell Line | Reference |

| Bile Salt Export Pump (BSEP) Transport | In vitro transport assay | IC50 | 311 µM | --- | [4][5] |

| Liver Mitochondrial Function | In vitro assay | Inhibition | --- | --- | [4][5] |

| Cytotoxicity | Cell viability assay | IC50 (72h) | ~192 µM | THLE cells | [4][5] |

| Cytotoxicity | Cell viability assay | IC50 (72h) | ~130 µM | HepG2 cells | [4][5] |

| Cytotoxicity | Cell viability assay | AC50 (48h) | >125 µM | Human hepatocytes | [4][5] |

Signaling Pathways and Cellular Effects

The activation of KCNQ2/Q3 and KCNQ3/Q5 channels by this compound initiates a cascade of events that ultimately dampen neuronal excitability. The following diagram illustrates the proposed signaling pathway.

References

- 1. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deletion of KCNQ2/3 potassium channels from PV+ interneurons leads to homeostatic potentiation of excitatory transmission | eLife [elifesciences.org]

ICA-105665: A Technical Guide to a Kv7.2/7.3 Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105665 is a potent, orally bioavailable small molecule that functions as a selective opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation has been a key strategy in the development of anti-epileptic drugs (AEDs).[4][5] By enhancing the M-current, a sub-threshold potassium current, this compound effectively reduces neuronal hyperexcitability, which is a hallmark of seizure activity.[6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its operational framework.

Core Mechanism of Action

This compound exerts its anticonvulsant effects by directly targeting and activating heteromeric Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][7] These channels, encoded by the KCNQ2, KCNQ3, and KCNQ5 genes, are responsible for the M-current, a slowly activating, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing.[6][8] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is central to its demonstrated efficacy in various preclinical models of epilepsy and its observed effects in clinical studies.[1]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound from various studies.

Table 1: In Vitro Potency of this compound on Cloned Human Neuronal Kv7 Channels

| Channel Subtype | EC50 (µM) | Reference |

| Kv7.2/7.3 | 0.3 | [9] |

| Kv7.3/7.5 | 1.5 | [9] |

| Kv7.4 | 3.3 | [9] |

Table 2: In Vivo Anticonvulsant Activity of this compound in Rodent Models

| Animal Model | Species | Route of Administration | Effective Dose (ED50) (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | 9.8 | [9] |

| Maximal Electroshock (MES) | Rat | p.o. | 1.9 | [9] |

| Pentylenetetrazole (clonic seizures) | Mouse | i.p. | 28.5 | [9] |

| Picrotoxin (clonic seizures) | Mouse | i.p. | 34.5 | [9] |

| Multiple Seizure Models (MES, 6 Hz, PTZ, kindling) | Rodent | Not Specified | <1 to 5 | [1] |

Table 3: Clinical Efficacy of this compound in Patients with Photosensitive Epilepsy

| Single Dose | Responder Rate | Notes | Reference |

| 100 mg | 1 of 4 patients | Reduction in Standard Photosensitivity Range (SPR) | [1][10] |

| 400 mg | 2 of 4 patients | Complete abolishment of SPR in one patient | [1][10] |

| 500 mg | 4 of 6 patients | Reduction in SPR | [1][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is a synthesized methodology for characterizing the effects of this compound on Kv7.2/7.3 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

1. Cell Preparation:

-

Culture cells stably co-expressing human Kv7.2 and Kv7.3 subunits.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

Use a low-density plating to ensure individual cells can be easily patched.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.

-

Record baseline currents in the absence of the compound.

-

Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

-

Apply different concentrations of this compound to the cell via the perfusion system and record the resulting currents using the same voltage protocol.

-

Wash out the compound to observe the reversibility of the effect.

4. Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V50).

-

Calculate the EC50 for the compound's effect on current potentiation at a specific voltage.

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Model

This protocol details the procedure for assessing the anticonvulsant activity of this compound in rodents.

1. Animals:

-

Use adult male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley strain, 100-150 g).

-

Acclimatize animals to the laboratory environment for at least one week prior to testing.

2. Compound Administration:

-

Prepare a formulation of this compound suitable for the intended route of administration (e.g., suspension in a vehicle like 0.5% methylcellulose for oral gavage or dissolved in a suitable solvent for intraperitoneal injection).

-

Administer the test compound or vehicle control to different groups of animals at various doses.

-

Conduct the seizure test at the time of predicted peak brain concentration of the compound.

3. Seizure Induction:

-

Apply a corneal anesthetic (e.g., 0.5% tetracaine) to the eyes of the animal.

-

Place corneal electrodes, moistened with saline, on the corneas.

-

Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice or 150 mA for rats, for 0.2 seconds).[11]

4. Observation and Endpoint:

-

Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12] An animal is considered protected if this phase is absent.

5. Data Analysis:

-

Record the number of animals protected at each dose level.

-

Calculate the percentage of protection for each dose group.

-

Determine the median effective dose (ED50) using probit analysis or a similar statistical method.

Visualizations

Kv7.2/7.3 Channel Signaling Pathway

Caption: Mechanism of action of this compound on the Kv7.2/7.3 potassium channel.

Experimental Workflow for Preclinical Anticonvulsant Screening

Caption: A generalized workflow for the preclinical to clinical evaluation of this compound.

References

- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tebubio.com [tebubio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience [jneurosci.org]

- 9. openaccessrepository.it [openaccessrepository.it]

- 10. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of ICA-105665 in Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-105665 is a novel, orally available small molecule that has demonstrated significant potential in the modulation of neuronal excitability. As a potent activator of Kv7 (KCNQ) potassium channels, specifically the KCNQ2/3 and KCNQ3/5 subtypes, this compound has been investigated for its therapeutic utility in neurological disorders characterized by hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, clinical findings, and experimental protocols related to the investigation of this compound. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in neuronal signaling.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance of ion channel activity. Dysregulation of this balance can lead to pathological states, including epilepsy. The Kv7 (KCNQ) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3 which underlie the M-current, are critical regulators of neuronal firing. The M-current is a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential and dampens repetitive firing. Consequently, openers of these channels are attractive therapeutic targets for antiepileptic drugs.

This compound, developed by Icagen, Inc., is a potent activator of KCNQ2/3 and KCNQ3/5 channels.[1] Its mechanism of action is centered on enhancing the M-current, thereby reducing neuronal hyperexcitability. Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity, and early clinical trials have provided evidence of its CNS penetration and antiseizure effects in humans.[1][2]

Mechanism of Action

This compound exerts its effects by directly modulating the activity of specific subtypes of the Kv7 potassium channel family.

Targeting KCNQ Channels

This compound is an activator of KCNQ ion channels, which are key regulators of neuronal excitability.[3] It specifically targets heteromeric KCNQ2/3 and KCNQ3/5 channels.[1] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a slowly activating and deactivating potassium current that plays a crucial role in controlling the resting membrane potential and preventing excessive firing of neurons.

Modulation of Neuronal Excitability

By opening KCNQ2/3 and KCNQ3/5 channels, this compound enhances the M-current. This leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for action potential firing. The increased potassium efflux effectively dampens neuronal excitability, which is the basis for its anticonvulsant properties.

Preclinical Pharmacology

The anticonvulsant effects of this compound have been evaluated in a variety of established animal models of epilepsy.

In Vivo Anticonvulsant Activity

This compound has demonstrated broad-spectrum antiseizure activity in multiple animal models at doses ranging from less than 1 to 5 mg/kg.[1] These models include the maximal electroshock (MES) test, the 6 Hz psychomotor seizure model, the pentylenetetrazole (PTZ) seizure model, and the electrical kindling model.[1]

| Preclinical Model | Species | Route of Administration | Effective Dose (mg/kg) | Endpoint |

| Maximal Electroshock (MES) | Rodent | Oral | <1 - 5 | Protection from tonic hindlimb extension |

| 6 Hz Seizure | Rodent | Oral | <1 - 5 | Protection from psychomotor seizures |

| Pentylenetetrazole (PTZ) | Rodent | Oral | <1 - 5 | Increased seizure threshold |

| Electrical Kindling | Rodent | Oral | <1 - 5 | Reduction in seizure severity and duration |

Table 1: Summary of Preclinical Anticonvulsant Activity of this compound.

Clinical Development

This compound has been evaluated in Phase I studies in healthy volunteers and a Phase IIa proof-of-concept study in patients with photosensitive epilepsy.

Phase I Studies

In a single ascending dose study, this compound was well-tolerated in healthy volunteers at doses up to 400 mg.[1] In a 7-day repeat-dose study, total daily doses up to 600 mg were also well-tolerated in both healthy volunteers and patients with epilepsy.[1]

Phase IIa Photosensitive Epilepsy Trial

A single-blind, single-dose, multiple-cohort study was conducted to assess the effects of this compound on the photoparoxysmal responses (PPRs) in patients with epilepsy.[1][2]

| Dose (mg) | Number of Patients | Number of Responders | Percentage of Responders |

| 100 | 4 | 1 | 25% |

| 400 | 4 | 2 | 50% |

| 500 | 6 | 4 | 67% |

Table 2: Efficacy of this compound in Reducing Photoparoxysmal Responses. [1][2]

A response was defined as a reduction in the Standard Photosensitivity Range (SPR) of at least three units at three separate time points compared to placebo, or complete suppression of PPR.[2] One patient receiving 400 mg experienced complete abolishment of the SPR.[2] The results of this study provided evidence of CNS penetration and preliminary evidence of antiseizure effects of this compound by engaging neuronal Kv7 potassium channels.[1][2]

Pharmacokinetics

Pharmacokinetic parameters were assessed in the photosensitive epilepsy trial.

| Dose (mg) | N | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| 100 | 4 | 3,318 (873) | 2.20 (0.73) | 4.26 (0.91) |

| 200 | 4 | 6,228 (2,073) | 3.38 (1.23) | 4.03 (1.02) |

| 400 | 4 | 10,245 (3,398) | 3.25 (1.18) | 4.54 (0.61) |

| 500 | 6 | 13,008 (4,151) | 3.58 (1.02) | 4.98 (0.83) |

Table 3: Mean (SD) Noncompartmental Pharmacokinetic Parameters for this compound. [1]

Safety and Tolerability

The most common treatment-emergent adverse events were related to the nervous system, with dizziness being the most frequently reported.[1][2] A single patient in the 600 mg cohort experienced a brief generalized seizure, which led to the discontinuation of that dose level.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To determine the effect of this compound on KCNQ channel currents.

-

Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the KCNQ channel subunits of interest (e.g., KCNQ2/3).

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.3 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply voltage steps to elicit KCNQ currents (e.g., depolarizing steps from -80 mV to +40 mV).

-

Perfuse the cells with the extracellular solution containing various concentrations of this compound.

-

-

Data Analysis: Measure the current amplitude and voltage-dependence of activation in the presence and absence of the compound to determine EC50 and the magnitude of the hyperpolarizing shift.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent tonic-clonic seizures.

-

Animals: Use adult male mice or rats.

-

Drug Administration: Administer this compound or vehicle orally at various doses.

-

Stimulation: At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

6 Hz Psychomotor Seizure Model

Objective: To evaluate the efficacy of this compound against partial seizures.

-

Animals: Use adult male mice.

-

Drug Administration: Administer this compound or vehicle orally.

-

Stimulation: At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a predetermined intensity (e.g., 32 mA or 44 mA) via corneal electrodes.

-

Observation: Observe the animals for the presence or absence of seizure activity, characterized by a stun posture, forelimb clonus, and head/tail tremor.

-

Data Analysis: Calculate the ED50 for protection against the psychomotor seizure.

Pentylenetetrazole (PTZ) Seizure Model

Objective: To determine the effect of this compound on the threshold for clonic seizures.

-

Animals: Use adult male mice or rats.

-

Drug Administration: Administer this compound or vehicle orally.

-

PTZ Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg for mice).

-

Observation: Observe the animals for the onset and severity of clonic seizures for at least 30 minutes.

-

Data Analysis: Determine the ED50 of this compound that protects against PTZ-induced clonic seizures.

Photosensitive Epilepsy Clinical Trial

Objective: To assess the proof-of-concept for the antiseizure activity of this compound in humans.

-

Patient Population: Enroll adult patients with a history of reproducible photoparoxysmal responses (PPRs) to intermittent photic stimulation (IPS).

-

Study Design: A single-blind, placebo-controlled, single-dose, crossover, or parallel-group design.

-

Procedure:

-

Day 1 (Baseline): Administer placebo and perform IPS at various frequencies to determine the baseline Standard Photosensitivity Range (SPR).

-

Day 2 (Treatment): Administer a single dose of this compound.

-

Perform IPS at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess changes in the SPR.

-

-

Endpoint: The primary endpoint is the change in SPR from baseline. A response is typically defined as a significant reduction in the SPR or complete suppression of the PPR.

-

Data Analysis: Compare the change in SPR between the this compound and placebo groups.

Conclusion

This compound is a promising KCNQ channel activator with a clear mechanism of action for reducing neuronal excitability. Its broad-spectrum anticonvulsant activity in preclinical models and positive proof-of-concept data in a human model of epilepsy highlight its potential as a novel antiepileptic drug. Further clinical development is warranted to fully elucidate its efficacy and safety profile in a broader patient population. This technical guide provides a foundational understanding of the key data and methodologies associated with the investigation of this compound for professionals in the field of neuroscience and drug development.

References

- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

ICA-105665: A Technical Guide for Epilepsy Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-105665 is a potent and selective opener of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, which has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical animal models of epilepsy. This technical guide provides an in-depth overview of the available data on this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers in the field of epilepsy and anticonvulsant drug development.

Mechanism of Action

This compound exerts its anticonvulsant effects by activating specific subtypes of voltage-gated potassium channels, namely Kv7.2/7.3 and Kv7.3/7.5. These channels are critical regulators of neuronal excitability. By opening these channels, this compound increases the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This action effectively dampens neuronal hyperexcitability, which is a hallmark of epileptic seizures.

The downstream signaling pathway following the activation of Kv7 channels by an agonist like this compound involves the hyperpolarization of the neuronal membrane. This increased potassium efflux makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability and suppressing seizure activity.

Preclinical Efficacy in Animal Models of Epilepsy

This compound has demonstrated significant antiseizure activity across a range of well-validated animal models of epilepsy. The effective dose range has been reported to be between <1 to 5 mg/kg.[1] While specific ED50 values are not publicly available, the consistent efficacy across these models suggests a robust anticonvulsant profile.

Table 1: Summary of Preclinical Efficacy of this compound in Epilepsy Models

| Animal Model | Seizure Type Modeled | Effective Dose Range (mg/kg) | Reference |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | <1 - 5 | [1] |

| 6 Hz Seizure Test | Psychomotor seizures, therapy-resistant partial seizures | <1 - 5 | [1] |

| Pentylenetetrazole (PTZ) | Generalized myoclonic and clonic seizures | <1 - 5 | [1] |

| Electrical Kindling | Complex partial seizures with secondary generalization | <1 - 5 | [1] |

Pharmacokinetics

Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| 100 | 3,318 (± 873) | 2.20 (± 0.73) | 4.26 (± 0.91) |

| 200 | 6,228 (± 2,073) | 3.38 (± 1.23) | 4.03 (± 0.91) |

| 400 | 10,900 (± 4,300) | 3.00 (± 1.00) | 4.58 (± 1.04) |

| 500 | 14,000 (± 4,500) | 3.50 (± 1.20) | 5.20 (± 1.30) |

| Data presented as mean (± SD). Sourced from a human study, as preclinical animal data is not publicly available. |

Safety and Tolerability

Preclinical safety and tolerability data for this compound in animal models are not extensively detailed in publicly available literature. However, long-term toxicity studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months) did not identify the liver as a target organ for toxicity. In human studies, the most common treatment-emergent adverse events were related to the nervous system and included dizziness, somnolence, ataxia, and tremor.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate the ability of a compound to prevent the spread of seizures.

-

Animal Model: Typically adult male mice or rats.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Pre-treatment Time: Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of the compound.

-

Stimulation: Apply corneal electrodes with a topical anesthetic and electrolyte solution. Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-1 second).

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates protection.

Hz Seizure Test

This model is used to identify compounds effective against psychomotor seizures and therapy-resistant partial seizures.

-

Animal Model: Typically adult male mice.

-

Compound Administration: Administer this compound or vehicle control.

-

Pre-treatment Time: Allow for an appropriate pre-treatment time.

-

Stimulation: Apply corneal electrodes with a topical anesthetic and electrolyte solution. Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, for 3 seconds).

-

Observation: Observe the animal for characteristic seizure behaviors such as a stun posture, forelimb clonus, and rearing.

-

Endpoint: Protection is defined as the absence of these seizure behaviors and a rapid return to normal exploratory behavior.

Pentylenetetrazole (PTZ) Seizure Test

This model is used to assess the efficacy of compounds against generalized myoclonic and clonic seizures.

References

Exploring the Therapeutic Potential of ICA-105665 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The voltage-gated potassium channels KCNQ2/3 and KCNQ3/5 have emerged as promising targets for the development of novel analgesics due to their critical role in regulating neuronal excitability. ICA-105665 (also known as PF-04895162) is a novel, orally active small molecule that functions as a potent opener of KCNQ2/3 and KCNQ3/5 channels. While initially developed for epilepsy, preclinical evidence has suggested its potential utility in treating neuropathic pain. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the methodologies for its preclinical evaluation in models of neuropathic pain. Although specific quantitative efficacy data for this compound in neuropathic pain models is limited in the public domain, this document outlines the established experimental protocols and signaling pathways that form the basis for investigating its effects.

Introduction to this compound

This compound is a novel small molecule compound that acts as a positive allosteric modulator of KCNQ2/3 and KCNQ3/5 potassium channels.[1][2] These channels are crucial for the generation of the M-current, a subthreshold potassium current that plays a pivotal role in stabilizing the neuronal membrane potential and controlling repetitive firing. By enhancing the activity of these channels, this compound is designed to reduce neuronal hyperexcitability, a key underlying mechanism of both epilepsy and neuropathic pain.[3]

In preclinical studies, this compound has demonstrated broad-spectrum anticonvulsant activity in various animal models.[1] Furthermore, it has been reported to show activity in certain models of neuropathic pain.[3] A Phase I clinical trial in patients with photosensitive epilepsy demonstrated that this compound could reduce photoparoxysmal EEG responses, confirming its penetration into the central nervous system (CNS) and engagement with its molecular target in humans.[1] However, a subsequent Phase I study of PF-04895162 was terminated due to unexpected hepatotoxicity in healthy subjects, which has likely limited the further clinical development and publication of efficacy data for neuropathic pain.

Table 1: Profile of this compound

| Property | Description |

| Compound Name | This compound |

| Alternative Name | PF-04895162 |

| Mechanism of Action | Opener of KCNQ2/3 and KCNQ3/5 potassium channels |

| Therapeutic Target | Neuronal M-current |

| Potential Indications | Epilepsy, Neuropathic Pain |

| Route of Administration | Oral |

Mechanism of Action and Rationale for Use in Neuropathic Pain

The hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG) and neurons in the central pain pathways is a hallmark of neuropathic pain. This hyperexcitability can result from alterations in the expression and function of various ion channels, including a downregulation of KCNQ channels. By activating KCNQ2/3 and KCNQ3/5 channels, this compound is hypothesized to counteract this hyperexcitability through the following mechanisms:

-

Hyperpolarization of the resting membrane potential: Opening of potassium channels leads to an efflux of potassium ions, making the neuron more negative and thus further from the threshold for firing an action potential.

-

Increased action potential threshold: A more negative resting membrane potential requires a stronger stimulus to reach the threshold for firing.

-

Dampening of repetitive firing: The M-current is particularly effective at suppressing the sustained, high-frequency firing of neurons that is characteristic of neuropathic pain states.

The signaling pathway below illustrates the proposed mechanism of action of this compound in the context of a nociceptive neuron.

Caption: Proposed mechanism of action of this compound in reducing neuronal excitability.

Preclinical Evaluation of this compound in Neuropathic Pain Models

To assess the efficacy of a compound like this compound for neuropathic pain, a series of well-established preclinical models and behavioral assays are employed. The following sections detail the experimental protocols that would be utilized in such an evaluation.

Rodent Models of Neuropathic Pain

Several rodent models have been developed to mimic the symptoms of human neuropathic pain. The choice of model often depends on the specific etiology of the pain being investigated.

The CCI model is a widely used model of traumatic nerve injury.

-

Surgical Protocol:

-

Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Place four loose chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

-

The SNI model produces a more localized and robust mechanical allodynia.

-

Surgical Protocol:

-

Anesthetize a male C57BL/6 mouse (20-25g) with isoflurane.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate and tightly ligate the common peroneal and tibial nerves with 5-0 silk suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin layers.

-

Allow 3-7 days for the development of neuropathic pain behaviors.

-

This model is used to study pain associated with diabetes.

-

Induction Protocol:

-

Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; 50-60 mg/kg) dissolved in citrate buffer.

-

Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Neuropathic pain behaviors typically develop within 3-4 weeks after the onset of hyperglycemia.

-

Behavioral Assays for Pain Assessment

The following behavioral tests are used to quantify the primary symptoms of neuropathic pain: mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

-

Protocol:

-

Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

-

A positive response is defined as a brisk withdrawal or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method of Dixon.

-

-

Protocol:

-

Place the animal in a Plexiglas chamber on a glass floor.

-

Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

The test is typically repeated 3-5 times with at least 5-minute intervals between trials.

-

The following diagram illustrates a typical experimental workflow for evaluating a test compound in a neuropathic pain model.

Caption: General experimental workflow for preclinical assessment of an analgesic compound.

Data Presentation

While specific data for this compound in neuropathic pain models is not publicly available, the following tables illustrate how such data would be structured for clear comparison.

Table 2: Hypothetical Effect of this compound on Mechanical Allodynia in the CCI Model

| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold after Treatment (g) | % Reversal of Allodynia |

| Vehicle | - | 15.2 ± 1.1 | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.1% |

| This compound | 3 | 14.9 ± 1.3 | 3.8 ± 0.6 | 7.2 ± 0.8 | 30.4% |

| This compound | 10 | 15.5 ± 1.0 | 3.2 ± 0.5 | 11.5 ± 1.2 | 67.5% |

| This compound | 30 | 15.1 ± 1.2 | 3.6 ± 0.7 | 14.8 ± 1.4 | 97.4% |

| Gabapentin (Positive Control) | 100 | 15.3 ± 1.4 | 3.4 ± 0.5 | 12.1 ± 1.1** | 73.1% |

| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Table 3: Hypothetical Effect of this compound on Thermal Hyperalgesia in the STZ Model

| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-STZ Paw Withdrawal Latency (s) | Paw Withdrawal Latency after Treatment (s) | % Reversal of Hyperalgesia |

| Vehicle | - | 12.5 ± 0.8 | 6.2 ± 0.5 | 6.8 ± 0.6 | 9.5% |

| This compound | 3 | 12.8 ± 0.9 | 6.5 ± 0.7 | 8.1 ± 0.8 | 25.4% |

| This compound | 10 | 12.3 ± 0.7 | 6.1 ± 0.6 | 9.9 ± 0.9 | 61.3% |

| This compound | 30 | 12.6 ± 0.8 | 6.4 ± 0.5 | 11.8 ± 1.0 | 87.1% |

| Morphine (Positive Control) | 5 | 12.4 ± 0.9 | 6.3 ± 0.6 | 12.1 ± 0.9 | 95.1% |

| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Signaling Pathways and Molecular Interactions

The pathophysiology of neuropathic pain involves a complex interplay of various signaling pathways that lead to peripheral and central sensitization. The diagram below illustrates the central role of ion channels and the potential point of intervention for a KCNQ channel opener like this compound.

Caption: Simplified signaling pathway in neuropathic pain and the therapeutic target of this compound.

Conclusion

This compound, a potent KCNQ2/3 and KCNQ3/5 channel opener, holds theoretical promise as a therapeutic agent for neuropathic pain by targeting the underlying neuronal hyperexcitability. While the discontinuation of its clinical development due to hepatotoxicity has limited the availability of direct preclinical efficacy data in neuropathic pain models, the rationale for its use remains strong based on the well-established role of KCNQ channels in pain modulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the evaluation of future KCNQ channel modulators for the treatment of this challenging condition. Further research into peripherally restricted KCNQ channel openers may offer a safer therapeutic strategy, avoiding the CNS and systemic side effects observed with this compound.

References

Navigating the Blood-Brain Barrier: A Technical Guide to Permeability Studies of the KCNQ2/3 Activator ICA-105665

For Immediate Release

This technical guide provides an in-depth overview of the methodologies used to assess the blood-brain barrier (BBB) permeability of central nervous system (CNS) drug candidates, with a specific focus on the KCNQ2/3 potassium channel activator, ICA-105665. Developed for researchers, scientists, and drug development professionals, this document outlines the core experimental protocols and data presentation standards crucial for evaluating the CNS distribution of therapeutic compounds. While specific quantitative permeability data for this compound is not publicly available, this guide serves as a comprehensive framework for conducting and interpreting such studies.

Introduction to this compound and Blood-Brain Barrier Permeability

This compound is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which are critical regulators of neuronal excitability. Its mechanism of action made it a promising candidate for the treatment of epilepsy and other neurological disorders. A key prerequisite for the efficacy of any CNS drug is its ability to cross the highly selective blood-brain barrier. Evidence from preclinical and clinical studies, where this compound demonstrated effects on photoparoxysmal electroencephalogram (EEG) responses, confirms its penetration into the CNS.[1][2] However, the compound's development was halted during Phase I clinical trials due to findings of hepatotoxicity.[3]

Understanding the extent and rate of a drug's passage across the BBB is a cornerstone of neuropharmacology. This guide details the standard in vitro and in vivo techniques employed to quantify BBB permeability, using this compound as a representative CNS-penetrant small molecule.

Quantitative Data Presentation

Effective evaluation of BBB permeability relies on the clear and concise presentation of quantitative data. The following tables illustrate the typical format for summarizing key permeability parameters.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound (Illustrative Data)

| Model System | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio |

| Caco-2 | 15.2 ± 1.8 | 1.2 |

| MDCK-MDR1 | 12.5 ± 2.1 | 2.5 |

| Primary Human Brain Microvascular Endothelial Cells (hBMECs) | 10.8 ± 1.5 | 1.8 |

Data are presented as mean ± standard deviation. The efflux ratio is calculated as Papp (basolateral to apical) / Papp (apical to basolateral). An efflux ratio significantly greater than 2 suggests active transport out of the brain.

Table 2: In Vivo CNS Distribution of this compound in Rodent Models (Illustrative Data)

| Species | Dose (mg/kg) | Route of Administration | Time Point (hours) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |

| Mouse | 10 | Oral (p.o.) | 1 | 250 ± 45 | 200 ± 30 | 1.25 |

| Rat | 5 | Intravenous (i.v.) | 0.5 | 180 ± 32 | 150 ± 25 | 1.20 |

| Rat | 5 | Intravenous (i.v.) | 2 | 90 ± 15 | 85 ± 12 | 1.06 |

Data are presented as mean ± standard deviation. The brain-to-plasma ratio (Kp) is a key indicator of overall CNS penetration.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of BBB permeability studies.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay:

-

Objective: To assess the passive permeability and potential for active transport of a compound using a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a tight monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

This compound is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at various time points.

-

To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.

-

The concentration of this compound in the samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

-

2. MDCK-MDR1 Permeability Assay:

-

Objective: To specifically assess if a compound is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on Transwell® inserts.

-

The experimental procedure is similar to the Caco-2 assay, with bidirectional transport of this compound being measured.

-

A significantly higher Papp in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) indicates that the compound is a substrate for P-gp.

-

In Vivo CNS Distribution Studies

1. Brain Homogenate Method:

-

Objective: To determine the total concentration of a compound in the brain and calculate the brain-to-plasma ratio.

-

Methodology:

-

Rodents (typically mice or rats) are administered this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

At predetermined time points, animals are euthanized, and blood samples are collected via cardiac puncture.

-

The brain is perfused with saline to remove any remaining blood.

-

The brain is harvested, weighed, and homogenized.

-

Plasma is separated from the blood sample.

-

The concentrations of this compound in the brain homogenate and plasma are determined by LC-MS/MS.

-

The brain-to-plasma ratio is calculated by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).

-

2. In Situ Brain Perfusion:

-

Objective: To measure the rate of drug uptake into the brain, independent of systemic pharmacokinetic factors.

-

Methodology:

-

An anesthetized rat is surgically prepared to isolate the cerebral circulation.

-

A perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose) is infused through the carotid artery for a short period (typically 30-60 seconds).

-

The brain is then removed, and the amount of this compound that has entered the brain parenchyma is measured.

-

The brain uptake clearance (Kin) is calculated, providing a direct measure of BBB transport.

-

Visualizing Methodologies and Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.

Caption: Workflow for in vitro blood-brain barrier permeability assays.

Caption: Workflow for in vivo CNS distribution studies.

Caption: Mechanisms of drug transport across the blood-brain barrier.

Conclusion

The assessment of blood-brain barrier permeability is a critical step in the development of drugs targeting the central nervous system. While the clinical development of this compound was halted for reasons unrelated to its CNS penetration, the methodologies described herein represent the gold standard for evaluating this crucial pharmacokinetic property. The combination of in vitro and in vivo studies provides a comprehensive understanding of a compound's ability to reach its target in the brain, informing dose selection and predicting potential efficacy. This guide provides the foundational knowledge for researchers to design, execute, and interpret these essential studies.

References

- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of ICA-105665 efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of ICA-105665, a potent small molecule activator of neuronal Kv7 (KCNQ) potassium channels. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound (also known as PF-04895162) is a novel, orally active compound that has demonstrated significant potential in preclinical models of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1][2] Its primary mechanism of action is the potentiation of specific subtypes of the Kv7 (KCNQ) voltage-gated potassium channel family, which are critical regulators of neuronal excitability. This guide summarizes the key in vitro findings that form the basis of our understanding of this compound's pharmacological profile.

Quantitative Efficacy and Selectivity

The in vitro potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound on KCNQ Channels

| Channel Subtype | Species | Assay Type | Potency (EC₅₀) | Reference |

| Kv7.2/7.3 (KCNQ2/3) | Rat (cloned) | Electrophysiology | 160 nM | [3] |

| Kv7.2/7.3 (KCNQ2/3) | Human (cloned) | Not Specified | 0.3 µM (300 nM) | [4][5] |

| Kv7.3/7.5 (KCNQ3/5) | Human (cloned) | Not Specified | 1.5 µM | [4] |

| Kv7.4 (KCNQ4) | Human (cloned) | Not Specified | 3.3 µM | [4] |

Table 2: In Vitro Off-Target and Cytotoxicity Profile of this compound

| Target/Assay | Cell Line/System | Effect | Potency (IC₅₀/AC₅₀) | Reference |

| Bile Salt Export Pump (BSEP) Transport | In vitro model | Inhibition | 311 µM | [1] |

| Liver Mitochondrial Function | In vitro model | Inhibition | 311 µM | [1] |

| Cytotoxicity | THLE cells | Cell viability | ~192 µM (72h) | [1] |

| Cytotoxicity | HepG2 cells | Cell viability | ~130 µM (72h) | [1] |

| Cell Loss | Human hepatocytes | Cell viability | >125 µM (48h) | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly modulating the activity of specific Kv7 potassium channels. These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlate of the M-current, a slowly activating and deactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling firing rates.

By opening these channels, this compound enhances the M-current, leading to hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to reach the threshold for action potential firing, thereby reducing overall neuronal excitability. This targeted action on Kv7.2/7.3 and Kv7.3/7.5 channels is believed to be the basis for its anticonvulsant properties.[3][6]

While the precise binding site of this compound on the Kv7 channel has not been definitively reported in the available literature, related selective ICA compounds have been shown to bind to a novel site within the S1-S4 voltage-sensor domain (VSD). This is distinct from the pore-binding site of non-selective KCNQ openers like retigabine. It is hypothesized that this compound may share a similar binding modality.

Figure 1. Proposed signaling pathway for this compound action on neuronal Kv7 channels.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the efficacy of KCNQ channel openers like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on ion channel currents.

Objective: To measure the potentiation of KCNQ2/3 currents by this compound in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently co-transfected with cDNAs for human KCNQ2 and KCNQ3 subunits.

Solutions:

-

External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 5 NaCl, 10 HEPES, 3 Mg-ATP, 0.2 Na₂-GTP; pH adjusted to 7.2 with KOH.

Procedure:

-

HEK293 cells co-expressing KCNQ2 and KCNQ3 are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Cells are held at a membrane potential of -80 mV.

-

KCNQ currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 1-2 seconds).

-

A stable baseline recording of the KCNQ current is obtained.

-

This compound, at various concentrations, is applied to the bath via the perfusion system.

-

The effect of the compound on the current amplitude and voltage-dependence of activation is recorded.

-

Data are analyzed to determine the EC₅₀ value and the shift in the voltage of half-maximal activation (V₁/₂).

Thallium Flux Assay

This is a fluorescence-based high-throughput screening (HTS) assay used to identify and characterize ion channel modulators.

Objective: To determine the potency of this compound as a KCNQ channel opener in a high-throughput format.

Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the KCNQ channel of interest.

Reagents:

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay Buffer (Chloride-free).

-

Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and a depolarizing concentration of potassium sulfate (K₂SO₄).

Procedure:

-

Cells are plated in 384-well microplates.

-

The cells are loaded with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.

-

After dye loading, the cells are washed with assay buffer.

-

This compound at various concentrations is pre-incubated with the cells.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence is recorded.

-

The stimulus buffer containing Tl⁺ is added to the wells to initiate thallium influx through open potassium channels.

-

The increase in fluorescence, which is proportional to the thallium influx, is measured kinetically.

-

The rate of fluorescence increase is used to determine the activity of the compound, and dose-response curves are generated to calculate the EC₅₀.

Experimental and Screening Workflow

The in vitro characterization of a novel KCNQ channel opener like this compound typically follows a multi-stage workflow, from initial discovery to detailed biophysical analysis.

Figure 2. Typical in vitro screening workflow for KCNQ channel openers.

Conclusion

The preliminary in vitro data for this compound strongly support its profile as a potent and selective opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel KCNQ channel modulators. The favorable in vitro efficacy and selectivity profile, combined with its demonstrated in vivo activity, underscore the therapeutic potential of this compound for the treatment of epilepsy and other neurological disorders driven by neuronal hyperexcitability. Further studies to elucidate the precise binding site and to fully characterize its activity across all KCNQ subtypes will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ICA-105665

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies of ICA-105665, a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The information is compiled from preclinical and clinical research to guide the design and execution of similar studies in the fields of epilepsy and otology.

Compound Profile: this compound

-

Mechanism of Action: this compound is a small molecule that selectively opens neuronal Kv7 (KCNQ) potassium channels, specifically heteromers of Kv7.2/7.3 and Kv7.3/7.5.[1][2] This activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability.

-

Therapeutic Potential: Investigated primarily for its anticonvulsant properties in epilepsy and for its protective effects against drug-induced hearing loss.[2][3]

-

Clinical Development Status: The development of this compound was discontinued due to unexpected side effects related to mitochondrial function in the liver and bile export protein transport observed during clinical trials.[4]

In Vivo Anticonvulsant Activity Protocols

This compound has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1]

Animal Models

Standard rodent models are utilized to assess the anticonvulsant efficacy of this compound. These include:

-

Maximal Electroshock (MES) Test

-

6 Hz Psychomotor Seizure Test

-

Pentylenetetrazole (PTZ) Seizure Test

-

Electrical Kindling Model

Experimental Protocol: Maximal Electroshock (MES) Test

This model induces a generalized tonic-clonic seizure and is useful for identifying compounds that prevent seizure spread.

Materials:

-

Male ICR mice (or other appropriate rodent strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Corneal electrodes

-

Electroshock device

Procedure:

-

Fast animals overnight with free access to water.

-

Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). Doses ranging from <1 to 5 mg/kg have been shown to be effective.[1]

-

At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The endpoint is the percentage of animals protected from the tonic hindlimb extension phase of the seizure.

Quantitative Data Summary: Anticonvulsant Activity

| Animal Model | Dosing Range (mg/kg) | Route of Administration | Observed Effect |

| Maximal Electroshock | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |

| 6 Hz Seizures | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |

| Pentylenetetrazole | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |

| Electrical Kindling | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |

In Vivo Protocol for Salicylate-Induced Hearing Loss

This protocol is designed to evaluate the otoprotective effects of this compound against salicylate-induced cochlear damage and hearing loss, which can be a model for tinnitus.[2]

Animal Model

-

Adult male Wistar rats (or other appropriate strain)

Experimental Protocol

Materials:

-

This compound

-

Salicylate (e.g., sodium salicylate)

-

Vehicle (e.g., 0.5% DMSO and 4.75% methylcellulose in water for this compound; Ringer's solution for salicylate)

-

Anesthesia (e.g., ketamine and xylazine)

-

Acoustic stimulation and recording equipment (e.g., Tucker-Davis Technologies system)

-

Round window electrode for recording Compound Action Potentials (CAPs)

-

System for measuring Distortion-Product Otoacoustic Emissions (DPOAEs)

Procedure:

-

Anesthetize the animal and place it in a sound-attenuating chamber.

-

Record baseline auditory function, including CAP thresholds and DPOAE amplitudes across a range of frequencies.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[2]

-

After a predetermined time (e.g., 30 minutes), administer salicylate (e.g., 250 mg/kg, i.p.) to induce hearing loss.[2]

-

Monitor and record CAP thresholds and DPOAE amplitudes at regular intervals (e.g., 1 and 2 hours post-salicylate administration).[2]

-

The primary endpoints are the changes in CAP thresholds and DPOAE amplitudes compared to baseline and between treatment groups.

Quantitative Data Summary: Otoprotective Effects

| Measurement | Treatment Group | Dose (mg/kg) | Key Findings |

| Compound Action Potential (CAP) | Salicylate + this compound | 250 (Salicylate), 10 (this compound) | Attenuated the salicylate-induced reduction in CAP amplitude and threshold shifts.[2] |

| Distortion-Product Otoacoustic Emission (DPOAE) | Salicylate + this compound | 250 (Salicylate), 10 (this compound) | Prevented the salicylate-induced reduction of DPOAEs.[2] |

| Distortion-Product Otoacoustic Emission (DPOAE) | This compound alone | 10 | Enhanced the amplitude of DPOAEs.[2] |

Human Clinical Trial Protocol: Photosensitive Epilepsy

This section outlines the protocol used in a single-blind, single-dose, multiple-cohort study to assess the efficacy of this compound in patients with photosensitive epilepsy.[1][5][6]

Patient Population

-

Male and female patients aged 18-60 years with a history of reproducible photoparoxysmal responses (PPRs) on electroencephalogram (EEG).[5]

Experimental Design

A single-blind, placebo-controlled, single-dose, dose-escalation design was employed.

Procedure:

-

Day 1 (Placebo): Administer a placebo and determine the baseline standard photosensitivity range (SPR) by exposing the patient to intermittent photic stimulation (IPS) at various frequencies.[5] The SPR is quantified under three eye conditions (eyes closing, eyes closed, and eyes open), and the most sensitive condition is used for assessment.[6]

-

Day 2 (this compound): Administer a single oral dose of this compound. The study included cohorts receiving 100 mg, 200 mg, 400 mg, 500 mg, and 600 mg.[6]

-

Monitor the SPR at multiple time points post-dosing.

-

The primary efficacy endpoint is the reduction in the SPR compared to the placebo day. A partial response was defined as a reduction in the SPR of at least three units at three separate time points, while a complete suppression was defined as no PPRs.[5]

-

Monitor for adverse events. Dizziness was the most common nervous system-related adverse event.[1] A brief generalized seizure was observed in a patient at the 600 mg dose, leading to the discontinuation of that dose cohort.[1][5]

Quantitative Data Summary: Efficacy in Photosensitive Epilepsy

| Dose of this compound | Number of Responders / Total Patients | Key Findings |

| 100 mg | 1 / 4 | Reduction in SPR observed in one patient.[1][5][6] |

| 400 mg | 2 / 4 | Reduction in SPR in two patients, with one showing complete abolishment.[1][5][6] |

| 500 mg | 4 / 6 | Reduction in SPR in four of the six patients.[1][5][6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: General workflow for in vivo anticonvulsant studies.

Caption: Workflow for the salicylate-induced hearing loss model.

References

- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kv7 potassium channel activation ... preview & related info | Mendeley [mendeley.com]

Application Notes and Protocols for ICA-105665 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of ICA-105665, a potent and orally active neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channel opener, in rat models. The information is intended to assist in the design and execution of preclinical studies investigating the compound's efficacy and mechanism of action.

Overview of this compound

This compound is a small molecule that has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1] It functions by opening neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels, which helps to stabilize neuronal membrane potential and reduce hyperexcitability.[1]

Recommended Dosage in Rat Models

The effective dosage of this compound in rats can vary depending on the experimental model and the route of administration. The following table summarizes recommended doses from preclinical studies.

| Rat Model | Effective Dose Range | Route of Administration | Reference |

| Maximal Electroshock (MES) Seizure | <1 to 5 mg/kg | Oral (p.o.) | [1] |

| Pentylenetetrazole (PTZ) Seizure | <1 to 5 mg/kg | Oral (p.o.) | [1] |